molecular formula C11H17N3O5 B2916739 Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate CAS No. 1909348-54-4

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate

Cat. No.: B2916739
CAS No.: 1909348-54-4
M. Wt: 271.273
InChI Key: IPEVMFGPCGRDPD-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is a fascinating chemical compound that has garnered attention in both academic and industrial spheres. It is a versatile molecule that plays a significant role in various chemical reactions and has applications spanning multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate typically involves a multi-step process. A common route begins with the preparation of 4-(hydrazinecarbonyl)-1,3-oxazole. This intermediate is then reacted with tert-butyl 2-bromoacetate under controlled conditions, often involving a base such as potassium carbonate, to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound is usually optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate undergoes a variety of chemical reactions. These include:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reductive transformations can be achieved with agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions are common, utilizing halides or other reactive species.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied, depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate has broad applications:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Serves as a probe to study enzyme activity.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its oxazole ring system is known to bind with active sites of enzymes, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic centers in biological molecules, leading to a variety of biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-{[4-(aminocarbonyl)-1,3-oxazol-5-yl]methoxy}acetate

  • Tert-butyl 2-{[4-(methylcarbonyl)-1,3-oxazol-5-yl]methoxy}acetate

Uniqueness

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The hydrazinecarbonyl group, in particular, provides a versatile site for further chemical modifications, making it valuable for developing new chemical entities.

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Properties

IUPAC Name

tert-butyl 2-[[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-11(2,3)19-8(15)5-17-4-7-9(10(16)14-12)13-6-18-7/h6H,4-5,12H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEVMFGPCGRDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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